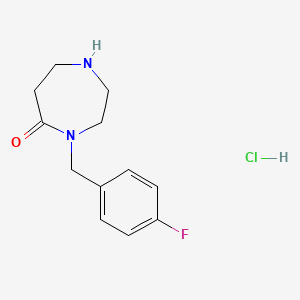

4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves reactions with fluorobenzene derivatives . For instance, “4-Fluorobromobenzene” is synthesized via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide . Another example is the synthesis of “(4-fluorobenzyl)triphenylphosphonium dicyanodihaloaurates” from “(4-fluorobenzyl)triphenylphosphonium chloride” and potassium dicyanodihaloaurate in an aqueous medium .

Molecular Structure Analysis

The molecular structure of related compounds often involves a benzene ring with a fluorine atom and other functional groups attached . For example, “4-Fluorobenzylamine” has a fluorine atom and an amine group attached to a benzene ring .

Chemical Reactions Analysis

Related compounds such as “4-Fluorobenzylamine” and “4-Fluorobenzyl cyanide” have been studied for their reactions in various contexts . For instance, “4-Fluorobenzyl cyanide” has been studied for its role in expediting interfacial kinetics in lithium-ion batteries .

Physical And Chemical Properties Analysis

Physical and chemical properties of related compounds such as “4-Fluorobenzoic acid” include a white solid appearance, a density of 1.479 g/cm^3, a melting point of 184 °C, and a boiling point of 253.687 °C .

Scientific Research Applications

- Role of 4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride : Researchers have explored using this compound as a solvent in LIB electrolytes. Specifically, 4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride (FBCN) is designed to construct a bulky coordination structure with Li+ ions. This sterically-controlled solvation chemistry reduces the interfacial barrier, leading to improved rate performance in LIBs .

- Application : Pharmaceutical companies utilize this intermediate to synthesize novel therapeutic agents .

Lithium-Ion Batteries (LIBs) Enhancement

Pharmaceutical Intermediates

Analytical Chemistry

Safety and Hazards

Safety data sheets for related compounds such as “4-Fluorobenzyl chloride” indicate that they are combustible liquids that cause severe skin burns and eye damage . They should be handled with care, using protective gloves and eye protection, and stored in a well-ventilated place away from heat and sparks .

Future Directions

While specific future directions for “4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride” are not available, related compounds are being studied for their potential applications in various fields. For example, “4-Fluorobenzyl cyanide” is being explored for its potential to improve the performance of lithium-ion batteries .

Mechanism of Action

Target of Action

The primary target of 4-(4-Fluorobenzyl)-1,4-diazepan-5-one hydrochloride is Beta-secretase 1 . This enzyme plays a crucial role in the production of beta-amyloid peptide, a compound that accumulates in the brain of patients with Alzheimer’s disease .

Mode of Action

It is known to interact with its target, beta-secretase 1 . The interaction between the compound and its target may result in changes that affect the function of the enzyme .

Biochemical Pathways

Given its target, it is likely that it impacts the amyloidogenic pathway, which leads to the production of beta-amyloid peptide .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its elimination from the body .

Result of Action

Given its target, it is likely that it affects the production of beta-amyloid peptide .

properties

IUPAC Name |

4-[(4-fluorophenyl)methyl]-1,4-diazepan-5-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O.ClH/c13-11-3-1-10(2-4-11)9-15-8-7-14-6-5-12(15)16;/h1-4,14H,5-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACBYWKHJBMYEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1=O)CC2=CC=C(C=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(4-Fluorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2434663.png)

![N-[cyano(2-fluorophenyl)methyl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]benzamide](/img/structure/B2434667.png)

![7-bromo-4-[2-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2434668.png)

![N'-[(1E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide](/img/structure/B2434669.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2434672.png)

![7-[(4-Fluorophenyl)methyl]-3-methyl-8-[(4-methylpiperazin-1-yl)amino]purine-2,6-dione](/img/structure/B2434678.png)

![3-(2,4-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2434679.png)